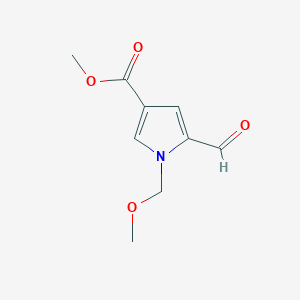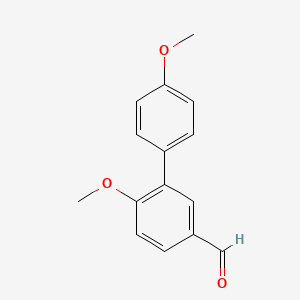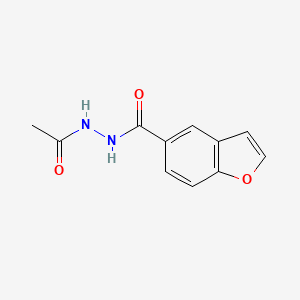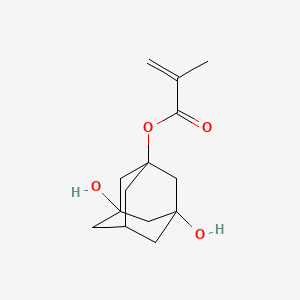
phenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
phenyl carbonate is an organic compound characterized by the presence of a carboxylate group attached to a benzene ring. This compound is part of the larger family of carboxylic acids, which are known for their wide distribution in nature and their role in various biochemical processes . This compound is particularly notable for its applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: phenyl carbonate can be synthesized through several methods, including the esterification of benzoic acid with an appropriate alcohol under acidic conditions. Another common method involves the reaction of benzene with carbon dioxide in the presence of a catalyst to form benzoic acid, which is then esterified .
Industrial Production Methods: In industrial settings, carboxylatooxybenzene is often produced through large-scale esterification processes. These processes typically involve the use of strong acids like sulfuric acid as catalysts and are conducted under controlled temperatures to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: phenyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert carboxylatooxybenzene into benzyl alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with different electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products: The major products formed from these reactions include benzoic acid, benzyl alcohol, and various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
phenyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of carboxylatooxybenzene involves its interaction with various molecular targets. In biochemical pathways, it can act as a substrate for enzymes that catalyze its conversion into other biologically active compounds. The carboxylate group plays a crucial role in these interactions, facilitating binding to active sites on enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
phenyl carbonate can be compared with other similar compounds such as benzoic acid, benzyl alcohol, and their derivatives. What sets carboxylatooxybenzene apart is its unique combination of a carboxylate group and a benzene ring, which imparts distinct chemical properties and reactivity. Similar compounds include:
Benzoic Acid: Known for its use as a food preservative and in the synthesis of various organic compounds.
Benzyl Alcohol: Used as a solvent and in the manufacture of other chemicals.
Phenylacetic Acid: Another carboxylic acid with applications in organic synthesis
This compound’s unique structure and reactivity make it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C7H5O3- |
|---|---|
Molekulargewicht |
137.11 g/mol |
IUPAC-Name |
phenyl carbonate |
InChI |
InChI=1S/C7H6O3/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H,8,9)/p-1 |
InChI-Schlüssel |
QIIPQYDSKRYMFG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














